Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC) Potency Compared to Rituximab
BLX-301, produced via the LEX System with a non-fucosylated G0 glycan profile, demonstrates significantly enhanced ADCC potency compared to rituximab (Rituxan). Preclinical studies report a 20- to 200-fold increase in ADCC efficacy [1].
| Evidence Dimension | ADCC potency (fold increase) |
|---|---|
| Target Compound Data | 20- to 200-fold higher ADCC potency |
| Comparator Or Baseline | Rituximab (Rituxan), baseline potency = 1 |
| Quantified Difference | 20x to 200x |
| Conditions | In vitro ADCC assay; optimized rituximab (representative of BLX-301) vs. rituximab. |
Why This Matters
Enhanced ADCC directly correlates with improved B-cell depletion and anti-tumor activity, offering a potential therapeutic advantage in B-cell malignancies.
- [1] LupusMCTD.com. (2007). Biolex Researchers Present Results of Anti-CD20 Antibody. View Source
